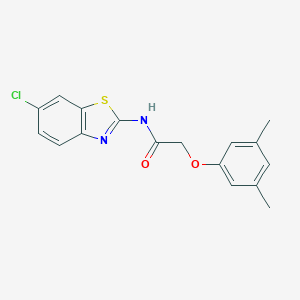![molecular formula C25H23N5OS B399756 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B399756.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and a beta-carboline moiety, making it a subject of interest for various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the beta-carboline core. The reaction conditions often include the use of specific reagents such as tert-butylphenyl derivatives, thiadiazole precursors, and carboline intermediates. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of proteins such as heat shock protein 90 (Hsp90) and enzymes like cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. The compound induces cell cycle arrest and apoptosis in cancer cells and reduces the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea
- 4,4’-Di-tert-butylbiphenyl
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide .
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a beta-carboline moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H23N5OS |
|---|---|
Poids moléculaire |
441.5g/mol |
Nom IUPAC |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-14-21-18(17-7-5-6-8-19(17)27-21)13-20(26-14)22(31)28-24-30-29-23(32-24)15-9-11-16(12-10-15)25(2,3)4/h5-13,27H,1-4H3,(H,28,30,31) |
Clé InChI |
RUIAMJIUZFWBSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
SMILES canonique |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-3-methoxybenzamide](/img/structure/B399673.png)
![N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399674.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B399676.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B399677.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-tert-butylbenzamide](/img/structure/B399679.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2,5-dichlorobenzamide](/img/structure/B399682.png)
![N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide](/img/structure/B399687.png)


![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B399690.png)
![3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399692.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-methylbenzamide](/img/structure/B399694.png)
![N-(2,3-dichlorobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399696.png)
